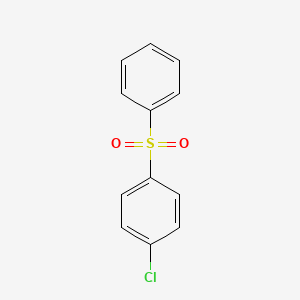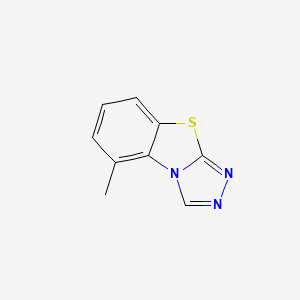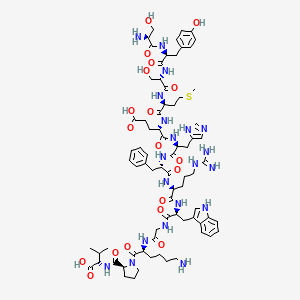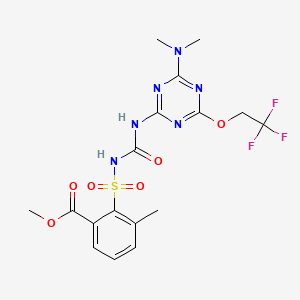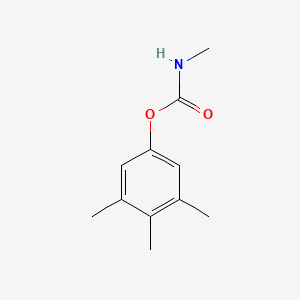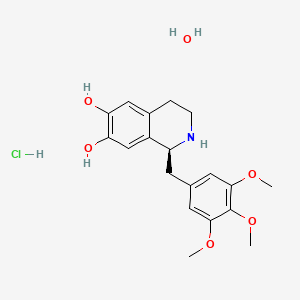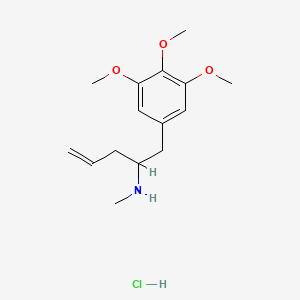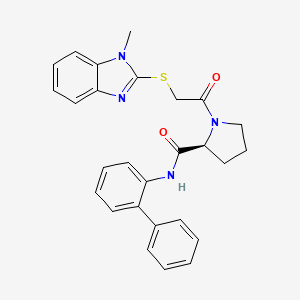
TCS 1102
Vue d'ensemble
Description
TCS 1102 est un antagoniste puissant des récepteurs de l'orexine, à double action. Il a été largement étudié pour sa capacité à inhiber l'activité des récepteurs de l'orexine, qui sont impliqués dans la régulation de l'éveil et de l'appétit. Le composé présente une excellente pénétration de la barrière hémato-encéphalique et une biodisponibilité modérée chez le rat .
Applications De Recherche Scientifique
TCS 1102 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of orexin receptor antagonists.
Biology: Investigated for its effects on orexin receptors in various biological systems.
Medicine: Explored as a potential therapeutic agent for conditions such as insomnia and anxiety.
Industry: Utilized in the development of new drugs targeting orexin receptors.
Mécanisme D'action
Target of Action
TCS 1102 is a potent, dual orexin receptor antagonist . The primary targets of this compound are the orexin receptors OX1 and OX2 . These receptors mediate the action of the neuropeptides orexin A and orexin B .
Mode of Action
This compound interacts with its targets, the OX1 and OX2 receptors, by inhibiting their action . It has Ki values of 0.2 nM and 3 nM for OX2 and OX1 receptors, respectively . This means that this compound has a high affinity for these receptors and can effectively block their activity.
Biochemical Pathways
The orexin receptors OX1 and OX2 are involved in various physiological processes, including feeding behavior, sleep-wake cycle regulation, and reward systems . By antagonizing these receptors, this compound can affect these pathways and their downstream effects. For example, it can inhibit orexin-A mediated increases in feeding behavior .
Pharmacokinetics
This compound demonstrates excellent blood-brain barrier penetrability and moderate bioavailability in rats . This means that the compound can effectively reach its targets in the brain after administration. The pharmacokinetic properties of this compound in rats, measured 30 minutes after an intraperitoneal injection of 100 mg/kg, are as follows :
Result of Action
The antagonistic action of this compound on the orexin receptors leads to various physiological effects. For instance, it can induce locomotion inhibition in rats in a dose-dependent manner . It also decreases fear and anxiety in rats after exposure to footshock . Furthermore, this compound shows anxiolytic effects for high responders (HR) rats when tested in the elevated T-maze .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s bioavailability and brain penetrability can be affected by the physiological state of the organism, such as the integrity of the blood-brain barrier . .
Analyse Biochimique
Biochemical Properties
TCS 1102 interacts with orexin receptors, specifically OX1 and OX2 receptors . It has Ki values of 0.2 nM and 3 nM for OX2 and OX1 receptors, respectively . This interaction plays a significant role in biochemical reactions, particularly in the regulation of sleep and feeding behavior .
Cellular Effects
This compound has been shown to influence cell function by interacting with orexin receptors . It inhibits ADL-orexin B-mediated locomotion and blocks orexin-A mediated increases in feeding behavior . These effects suggest that this compound can influence cell signaling pathways and gene expression related to these biological processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to orexin receptors, leading to the inhibition of certain cellular functions . Specifically, it binds to OX1 and OX2 receptors, inhibiting their activity and subsequently influencing processes such as locomotion and feeding behavior .
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease fear and anxiety in rats after exposure to footshock . The effects were observed at dosages of 10 and 20 mg/kg
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de TCS 1102 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. Les étapes clés comprennent :
Formation de la structure de base : Cela implique la réaction de la biphényl-2-ylamine avec un agent acylant approprié pour former l'intermédiaire biphényl-2-ylamide.
Introduction de la fraction benzimidazole : L'intermédiaire est ensuite mis à réagir avec le 1-méthyl-1H-benzimidazole-2-thiol pour introduire la fraction benzimidazole.
Couplage final : La dernière étape implique le couplage de l'intermédiaire avec un dérivé de la pyrrolidine pour former le this compound.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
TCS 1102 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le this compound.
Substitution : Les réactions de substitution peuvent introduire différents substituants sur la structure de base du this compound.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants et de nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la relation structure-activité des antagonistes des récepteurs de l'orexine.
Biologie : Étudié pour ses effets sur les récepteurs de l'orexine dans divers systèmes biologiques.
Médecine : Exploré comme un agent thérapeutique potentiel pour des affections telles que l'insomnie et l'anxiété.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'orexine.
Mécanisme d'action
This compound exerce ses effets en se liant aux récepteurs de l'orexine et en les inhibant, en particulier les récepteurs OX1 et OX2. Cette inhibition empêche l'activation des voies de signalisation en aval qui régulent l'éveil et l'appétit. La forte affinité du composé pour ces récepteurs en fait un antagoniste puissant .
Comparaison Avec Des Composés Similaires
Composés similaires
SB-334867 : Un autre antagoniste des récepteurs de l'orexine avec des propriétés similaires.
Almorexant : Un antagoniste des récepteurs de l'orexine à double action avec des effets comparables.
Suvorexant : Un antagoniste des récepteurs de l'orexine approuvé sur le plan clinique utilisé pour le traitement de l'insomnie.
Unicité
TCS 1102 est unique en raison de sa forte affinité pour les récepteurs OX1 et OX2, ainsi que de son excellente pénétration de la barrière hémato-encéphalique. Ces propriétés en font un outil précieux pour étudier le rôle des récepteurs de l'orexine dans divers processus physiologiques .
Propriétés
IUPAC Name |
(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBGRVXJEMSEQY-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCC[C@H]3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



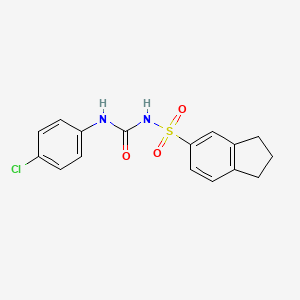
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1682530.png)

